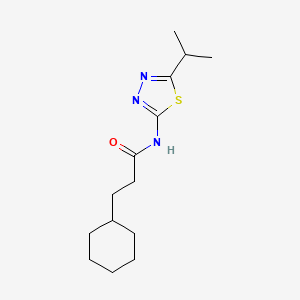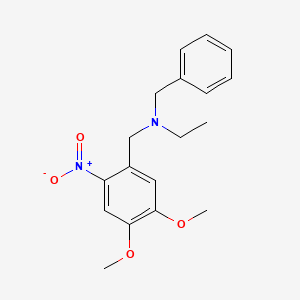![molecular formula C14H17NO B5785898 3-[(3,4-dimethylphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5785898.png)
3-[(3,4-dimethylphenyl)amino]-2-cyclohexen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3,4-dimethylphenyl)amino]-2-cyclohexen-1-one, commonly referred to as DMAC, is a chemical compound that has been widely used in scientific research for its unique properties. This compound belongs to the family of cyclohexenone derivatives and is known for its ability to act as an electron acceptor in various chemical reactions. In Additionally, we will list future directions for further research on this compound.
作用机制
DMAC acts as an electron acceptor in various chemical reactions. It has been shown to undergo reduction in the presence of reducing agents, resulting in the formation of a highly fluorescent compound. This fluorescence has been used in the analysis of various biological samples, including proteins, lipids, and nucleic acids.
Biochemical and Physiological Effects:
DMAC has been shown to have various biochemical and physiological effects. It has been shown to be toxic to various cell lines, including HeLa cells and HL-60 cells. Additionally, DMAC has been shown to induce apoptosis in these cell lines. DMAC has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase.
实验室实验的优点和局限性
DMAC has several advantages for lab experiments. It is a highly fluorescent compound, making it useful in the analysis of various biological samples. Additionally, DMAC is relatively easy to synthesize, making it readily available for use in the laboratory setting. However, DMAC also has several limitations. It is highly toxic to various cell lines, making it difficult to use in certain experiments. Additionally, DMAC is not water-soluble, making it difficult to use in aqueous solutions.
未来方向
There are several future directions for further research on DMAC. One potential area of research is the development of new synthesis methods for DMAC that are more efficient and cost-effective. Additionally, further research is needed to explore the biochemical and physiological effects of DMAC in more detail. Finally, DMAC has the potential to be used in various applications, including drug delivery and biosensing, and further research is needed to explore these potential applications.
合成方法
DMAC can be synthesized through a multi-step process that involves the reaction of 3,4-dimethylaniline with cyclohexanone in the presence of a catalyst such as p-toluenesulfonic acid. This reaction produces the intermediate product, which can be further reacted with acetic anhydride and sodium acetate to yield DMAC. This synthesis method has been widely used in the laboratory setting and has been proven to be effective in producing high-quality DMAC.
科学研究应用
DMAC has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe in the analysis of various biological samples, including proteins, lipids, and nucleic acids. DMAC has also been used in the synthesis of various organic compounds, including indoles, benzoxazoles, and benzimidazoles. Additionally, DMAC has been used in the development of various materials, including polymers, nanoparticles, and thin films.
属性
IUPAC Name |
3-(3,4-dimethylanilino)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-10-6-7-13(8-11(10)2)15-12-4-3-5-14(16)9-12/h6-9,15H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIMHYJEUFGPOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=O)CCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 5-[(anilinocarbonyl)amino]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5785823.png)
![1-(4-methoxy-3-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5785839.png)
![3-(4-fluorophenyl)-N-{[(2-furylmethyl)amino]carbonothioyl}acrylamide](/img/structure/B5785845.png)
![N-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5785855.png)
![methyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785860.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B5785868.png)




![2-{[(3-chloro-4-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B5785901.png)

